molecular formula C23H23N3O3 B12744667 2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate CAS No. 89054-89-7

2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate

Katalognummer: B12744667
CAS-Nummer: 89054-89-7
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: AJFXKVRFCKBGMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate is a complex organic compound that features a combination of pyridine and phenylmethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate typically involves the reaction of 3-pyridinecarboxylic acid with phenylmethylamine and other reagents under controlled conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((Phenylmethyl)(3-pyridinylcarbonyl)amino)butyl 3-pyridinecarboxylate is unique due to its specific combination of pyridine and phenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

89054-89-7

Molekularformel

C23H23N3O3

Molekulargewicht

389.4 g/mol

IUPAC-Name

2-[benzyl(pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate

InChI

InChI=1S/C23H23N3O3/c1-2-21(17-29-23(28)20-11-7-13-25-15-20)26(16-18-8-4-3-5-9-18)22(27)19-10-6-12-24-14-19/h3-15,21H,2,16-17H2,1H3

InChI-Schlüssel

AJFXKVRFCKBGMW-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC(=O)C1=CN=CC=C1)N(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.